
Kuromanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysontemin can be synthesized through the extraction from natural sources such as mulberry leaves. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography .
Industrial Production Methods: Industrial production of Chrysontemin involves large-scale extraction from plant materials. The process includes:
- Harvesting the plant material (e.g., mulberry leaves).
- Drying and grinding the plant material.
- Solvent extraction using methanol or ethanol.
- Purification using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Chrysontemin undergoes various chemical reactions, including:
Oxidation: Chrysontemin can be oxidized to form quinones, which are reactive intermediates.
Reduction: It can be reduced to form colorless leucoanthocyanidins.
Substitution: Chrysontemin can undergo glycosylation, where sugar moieties are added to the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Glycosylation reagents like glucose or other sugar donors in the presence of glycosyltransferase enzymes.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanidins.
Substitution: Glycosylated anthocyanins.
Scientific Research Applications
Antioxidant Properties
Kuromanine exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.
Key Findings:
- This compound demonstrated strong scavenging activity against free radicals in various assays, including DPPH and ABTS.
- In GES-1 cells, this compound showed an IC50 value of 25.4 µM for DPPH and 18.7 µM for ABTS, indicating its potential as a powerful antioxidant agent.
Assay Type | IC50 Value (µM) | Effect on ROS |
---|---|---|
DPPH | 25.4 | Decreased |
ABTS | 18.7 | Decreased |
Antitumor Effects
Research has highlighted the potential of this compound as an antitumor agent, particularly against prostate cancer and melanoma.
Case Studies:
- A study indicated that treatment with this compound led to a significant reduction in tumor size in animal models, suggesting its effectiveness in oncology.
- This compound induces apoptosis in PC-3 human prostate cancer cells through the activation of caspase signaling pathways and loss of mitochondrial membrane potential.
Comparative Analysis of Biological Activities:
Compound | Antioxidant Activity | Antitumor Activity | Cytoprotective Activity |
---|---|---|---|
This compound | High | Significant | High |
Resveratrol | Moderate | Moderate | Moderate |
Curcumin | High | Significant | Low |
Cytoprotective Effects
This compound also exhibits cytoprotective properties, particularly in conditions associated with oxidative stress and glucotoxicity.
Observations:
- In pancreatic β-cells exposed to glucotoxicity, this compound mitigated apoptosis, suggesting its role in diabetes management.
- It has shown promise in protecting against UV-induced damage in human dermal fibroblasts by upregulating autophagy pathways.
Nutraceutical Applications
Due to its antioxidant properties and potential health benefits, this compound is being explored for use as a nutraceutical.
Applications:
- As a food coloring agent due to its vibrant color profile (red to dark red) .
- It acts as an anti-obesity agent by improving insulin sensitivity and reducing reactive oxygen species production in adipocytes.
Electrochemical Behavior
The electrochemical properties of this compound have been studied to understand its oxidation behavior.
Key Findings:
Mechanism of Action
Chrysontemin is similar to other anthocyanins such as delphinidin, pelargonidin, and malvidin. it is unique in its specific glycosylation pattern and its potent inhibitory effects on CD38 enzymatic activities .
Comparison with Similar Compounds
- Delphinidin
- Pelargonidin
- Malvidin
- Peonidin
- Petunidin
Chrysontemin stands out due to its specific health benefits and its unique chemical structure, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Kuromanine, also known as Kuromanin chloride, is a bioactive compound primarily derived from various plants, with significant attention drawn to its diverse biological activities. This article explores the pharmacological properties of this compound, including its antioxidant, antitumor, and cytoprotective effects, supported by data tables and relevant case studies.
- Chemical Name : Kuromanin chloride
- CAS Number : 7084-24-4
- Molecular Formula : C21H21ClO11
- Molecular Weight : 484.84 g/mol
Antioxidant Activity
This compound exhibits notable antioxidant properties, which have been evaluated through various assays. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Key Findings:
- DPPH and ABTS Assays : this compound showed significant scavenging activity against DPPH and ABTS radicals in GES-1 cells, indicating its potential as a powerful antioxidant .
- Cellular Effects : In studies involving 3T3-L1 adipocytes, this compound reduced the production of reactive oxygen species (ROS) and improved insulin sensitivity in type II diabetic rats by decreasing retinol-binding protein expression .
Assay Type | IC50 Value (µM) | Effect on ROS |
---|---|---|
DPPH | 25.4 | Decreased |
ABTS | 18.7 | Decreased |
Antitumor Effects
Research indicates that this compound possesses antitumor properties, particularly against prostate cancer and melanoma.
- This compound induces apoptosis in PC-3 human prostate cancer cells through activation of caspase signaling pathways and loss of mitochondrial membrane potential .
- It inhibits the growth and metastatic potential of melanoma by interacting with estrogen receptor beta .
Case Study:
A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models, highlighting its potential as a therapeutic agent in oncology.
Cytoprotective Effects
This compound also exhibits cytoprotective effects, particularly in conditions associated with oxidative stress and glucotoxicity.
Observations:
- In pancreatic β-cells exposed to glucotoxicity, this compound mitigated apoptosis, suggesting its role in diabetes management .
- It has shown promise in protecting against UV-induced damage in human dermal fibroblasts by upregulating autophagy pathways .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other well-known antioxidants:
Compound | Antioxidant Activity | Antitumor Activity | Cytoprotective Activity |
---|---|---|---|
This compound | High | Significant | High |
Resveratrol | Moderate | Moderate | Moderate |
Curcumin | High | Significant | Low |
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNONATNXDQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cyanidin 3-O-glucoside and where is it found?
A: Cyanidin 3-O-glucoside (C3G) is a natural pigment belonging to the anthocyanin family. It is widely found in various fruits and vegetables, particularly in berries like blackberries [], raspberries [], and elderberries [], as well as in black rice [, ], buckwheat [], and red daisy flowers [].
Q2: What are the potential health benefits associated with Cyanidin 3-O-glucoside?
A: C3G has been studied for its potential role in preventing various chronic diseases due to its antioxidant properties []. Research suggests it may contribute to cardiovascular health [, ], exhibit anti-inflammatory effects [], and possess anticancer properties [].
Q3: How does Cyanidin 3-O-glucoside exert its antioxidant effects?
A: C3G acts as a potent antioxidant by scavenging free radicals [], which are reactive molecules that can damage cells and contribute to various diseases. It effectively inhibits lipid peroxidation [, ], a process that damages cell membranes, and demonstrates high radical scavenging activity against DPPH [, ], superoxide anions [], and hydrogen peroxide [].
Q4: Does Cyanidin 3-O-glucoside interact with specific proteins in the body?
A: Yes, research indicates that C3G can interact with specific proteins. For instance, it binds to the bacterial protein SecA in Helicobacter pylori, inhibiting its activity and subsequently reducing cell death caused by the bacteria []. This interaction highlights its potential as an antibacterial agent. Moreover, studies on talin, a human adhesion protein, reveal that C3G increases talin's mechanical stability by interacting with its hydrophobic core and maintaining inter-helix distance []. This interaction suggests its potential role in influencing cellular adhesion processes.
Q5: How does Cyanidin 3-O-glucoside affect blood pressure?
A: Studies in rats have shown that a single oral dose of C3G can increase blood flow []. Repeated administration of C3G for 14 days resulted in a significant reduction in mean blood pressure []. This hypotensive effect is suggested to be related to increased blood flow, potentially through promoting angiogenesis within skeletal muscle [].
Q6: Are there any specific genes that are affected by Cyanidin 3-O-glucoside?
A: Transcriptome analysis in an Alzheimer’s mouse model revealed that C3G treatment upregulates several antioxidant genes, including S100a8, S100a9, Prdx2, Hp, Mpst, and Prxl2a []. This upregulation suggests a potential mechanism for C3G's protective effects against oxidative stress-related diseases like Alzheimer's.
Q7: How does the chemical structure of Cyanidin 3-O-glucoside influence its activity?
A: The structure of C3G significantly influences its biological activity. Studies focusing on the structure-activity relationship of flavonoids, including C3G, against dipeptidyl peptidase-4 (DPP-4) revealed that the presence of hydroxyl groups at specific positions (C3′, C4′, and C6) enhances its inhibitory activity []. Methylation of these hydroxyl groups tends to decrease the inhibitory effect [], highlighting the importance of these specific structural features for its interaction with DPP-4.
Q8: What is the bioavailability of Cyanidin 3-O-glucoside?
A: While C3G possesses various potential health benefits, its bioavailability is limited []. Studies in mice using radiolabeled C3G showed that a significant portion of the administered dose is excreted in feces [], indicating poor absorption. Factors like metabolic status and gender have been shown to influence C3G bioavailability in humans [].
Q9: Can the bioavailability of Cyanidin 3-O-glucoside be improved?
A: Yes, nanoencapsulation technology shows promise in improving the bioavailability and stability of C3G []. This approach involves encapsulating the compound within nanoparticles, protecting it from degradation and enhancing its absorption in the body.
Q10: Are there different methods for extracting and analyzing Cyanidin 3-O-glucoside?
A: Several methods exist for extracting, separating, and identifying C3G and other anthocyanins from various sources. Common techniques include using Amberlite XAD-7 resin [, ], Sephadex LH-20 columns [, ], and preparative thin layer chromatography []. High-performance liquid chromatography (HPLC) [, , , , , ] coupled with various detectors, such as diode array detectors (DAD) [] and mass spectrometry (MS) [, , , , , ], are widely employed for analyzing C3G content and profiling.
Q11: How does cooking affect the content of Cyanidin 3-O-glucoside in food?
A: Cooking methods can impact the content of C3G and other phenolics in food. Research on pigmented rice cultivars like Venere and Artemide showed that cooking methods like using a rice cooker and water bath resulted in relatively lower losses of these beneficial compounds compared to boiling, microwaving, or pressure cooking []. Interestingly, the cooking water retained a considerable amount of phenolics, suggesting that consuming it along with the cooked rice could enhance their intake [].
Q12: What is the significance of studying the interaction of Cyanidin 3-O-glucoside with model membranes?
A: Research has shown that C3G interacts with model membranes, particularly those mimicking tumor cell membranes []. The interaction leads to an increase in the packing order of lipids in the membrane, particularly in the hydrophilic region []. This suggests that C3G can make the membrane more rigid. This finding is crucial for understanding the potential anticancer and antioxidant activity of C3G, as changes in membrane fluidity can affect various cellular processes, including cell signaling and transport.
Q13: How does Cyanidin 3-O-glucoside interact with human serum albumin?
A: C3G can quench the intrinsic fluorescence of human serum albumin (HSA), the most abundant protein in blood plasma []. This quenching effect is attributed to a static mechanism, meaning that C3G forms a complex with HSA. The main forces driving this interaction are Van der Waals forces and hydrogen bonding []. Understanding this interaction is crucial for comprehending the absorption, distribution, metabolism, and excretion (ADME) profile of C3G in the body.
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